tert-Butyl 3-formylbenzylcarbamate tert-Butyl 3-formylbenzylcarbamate
Brand Name: Vulcanchem
CAS No.: 170853-04-0
VCID: VC20923412
InChI: InChI=1S/C13H17NO3/c1-13(2,3)17-12(16)14-8-10-5-4-6-11(7-10)9-15/h4-7,9H,8H2,1-3H3,(H,14,16)
SMILES: CC(C)(C)OC(=O)NCC1=CC(=CC=C1)C=O
Molecular Formula: C13H17NO3
Molecular Weight: 235.28 g/mol

tert-Butyl 3-formylbenzylcarbamate

CAS No.: 170853-04-0

Cat. No.: VC20923412

Molecular Formula: C13H17NO3

Molecular Weight: 235.28 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 3-formylbenzylcarbamate - 170853-04-0

Specification

CAS No. 170853-04-0
Molecular Formula C13H17NO3
Molecular Weight 235.28 g/mol
IUPAC Name tert-butyl N-[(3-formylphenyl)methyl]carbamate
Standard InChI InChI=1S/C13H17NO3/c1-13(2,3)17-12(16)14-8-10-5-4-6-11(7-10)9-15/h4-7,9H,8H2,1-3H3,(H,14,16)
Standard InChI Key JORXNWZTJLYRQA-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NCC1=CC(=CC=C1)C=O
Canonical SMILES CC(C)(C)OC(=O)NCC1=CC(=CC=C1)C=O

Introduction

Chemical Identity and Structure

Basic Information

tert-Butyl 3-formylbenzylcarbamate is an organic compound with the molecular formula C₁₃H₁₇NO₃ and a molecular weight of 235.28 g/mol . It is also known by several synonyms including N-Boc-3-formylbenzylamine, tert-butyl N-(3-formylbenzyl)carbamate, and 3-(Aminomethyl)benzaldehyde, N-BOC protected . The compound features a carbamate group derived from the reaction of an amine with a carbonyl compound, and it incorporates both a tert-butyl group and a formyl functionality attached to a benzyl structure .

Structural Characteristics

Structurally, tert-Butyl 3-formylbenzylcarbamate contains several key components:

  • A tert-butyl group that provides steric hindrance and influences its reactivity

  • A carbamate (–NHCOO–) functional group that connects the tert-butyl and benzyl moieties

  • A benzene ring with a formyl group (–CHO) at the meta position

  • A methylene bridge connecting the amino group to the aromatic ring
    The presence of these structural features contributes to the compound's chemical behavior and potential applications in organic synthesis .

Physical Properties

The physical properties of tert-Butyl 3-formylbenzylcarbamate are summarized in the following table:

PropertyValueNote
Physical FormSolid
ColorPale yellow
Melting Point59 °C
Boiling Point382.9 ± 35.0 °CPredicted value
Density1.108 ± 0.06 g/cm³Predicted value
pKa12.00 ± 0.46Predicted value
These physical properties are important considerations for handling, storage, and applications in synthetic protocols. The solid state at room temperature and relatively high boiling point indicate stability under standard laboratory conditions.

Chemical Properties and Reactivity

Functional Group Analysis

tert-Butyl 3-formylbenzylcarbamate contains multiple functional groups that contribute to its chemical reactivity:
The carbamate group (–NHCOO–) is relatively stable but can undergo hydrolysis under acidic or basic conditions. This group serves as a protecting group for the amine functionality, which is commonly utilized in organic synthesis to prevent unwanted side reactions .
The formyl group (–CHO) is highly reactive and can participate in numerous transformations including oxidation, reduction, and condensation reactions. This aldehyde functionality makes the compound valuable as a building block in more complex syntheses .
The tert-butyl group provides steric hindrance and influences the compound's solubility and reactivity. It also offers acid-labile protection that can be selectively removed under specific conditions .

Reactivity Profile

The reactivity of tert-Butyl 3-formylbenzylcarbamate is largely governed by its functional groups:
The formyl group can undergo various reactions including:

  • Oxidation to form carboxylic acids

  • Reduction to alcohols

  • Condensation with amines to form imines

  • Aldol reactions with other carbonyl compounds
    The carbamate group can be cleaved under acidic conditions (such as trifluoroacetic acid or HCl) to reveal the free amine, making this compound an excellent precursor for introducing primary amine functionality into molecules .

Synthesis and Production Methods

Synthetic Routes

While the search results don't provide specific synthetic routes for tert-Butyl 3-formylbenzylcarbamate, typical methods for similar compounds generally involve:

  • Protection of the amine group of 3-(aminomethyl)benzaldehyde using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or sodium hydroxide.

  • Alternatively, the synthesis might proceed through the Boc-protection of 3-(aminomethyl)benzyl alcohol, followed by selective oxidation of the benzyl alcohol to the corresponding benzaldehyde.
    These synthetic approaches would typically be conducted in aprotic solvents such as dichloromethane, tetrahydrofuran, or acetonitrile under mild conditions to preserve the reactive formyl group.

Industrial Production Considerations

For industrial-scale production, factors such as reagent cost, safety, and environmental impact would need to be considered. The scale-up of reactions involving reactive aldehydes requires careful control of reaction conditions to minimize side reactions and ensure product purity .

Applications and Uses

Role in Organic Synthesis

tert-Butyl 3-formylbenzylcarbamate serves as a versatile building block in organic synthesis due to its bifunctional nature. The protected amine can be selectively deprotected after transformations of the aldehyde functionality, allowing for sequential functionalization strategies .
The compound is particularly valuable in multi-step syntheses where control over the timing of amine deprotection is crucial. The Boc (tert-butyloxycarbonyl) group provides a reliable, orthogonal protection strategy compatible with many other functional group transformations .

Pharmaceutical Applications

As an intermediate in pharmaceutical synthesis, tert-Butyl 3-formylbenzylcarbamate can serve as a precursor for compounds containing the 3-substituted benzylamine motif, which appears in various bioactive molecules. The formyl group provides a handle for introducing additional functionality through condensation or addition reactions, potentially leading to compounds with diverse pharmacological properties .

Research Significance

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